![molecular formula C19H23ClN2O B13402052 3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with a unique structure that includes a chlorinated benzazepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine.
Chlorination: Introduction of the chlorine atom is typically done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: The oxidation step to form the oxido group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized benzazepine derivatives, while substitution reactions can produce a variety of substituted benzazepines.
Applications De Recherche Scientifique
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the effects of benzazepine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate the activity of its targets through binding interactions, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 3-Chloro-5-acetyliminodibenzyl
- 3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Uniqueness
What sets 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxido group, in particular, can significantly influence its reactivity and interactions with biological targets.
bbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C19H23ClN2O |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)12-5-13-22(23)18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Clé InChI |
UIGJATGQVCHTIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




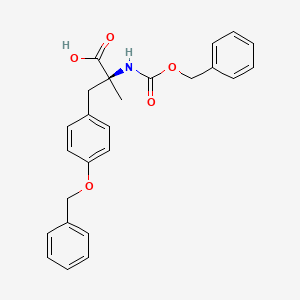
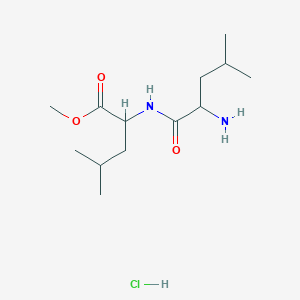
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
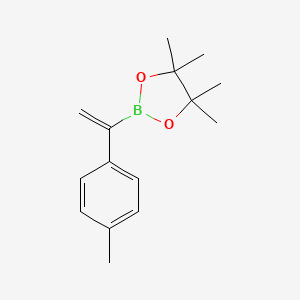
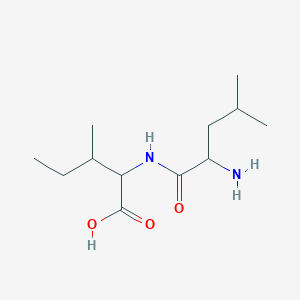
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
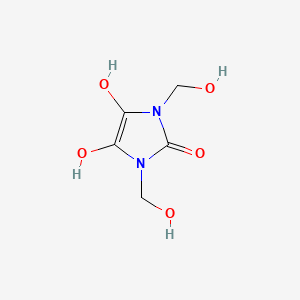
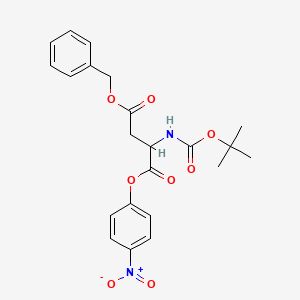

![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)
